molecular formula C16H25N7O2 B11199762 (4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-(2-methylpropyl)cyanamide

(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-(2-methylpropyl)cyanamide

Cat. No.: B11199762
M. Wt: 347.42 g/mol
InChI Key: JVBPVCGQWPGBNH-UHFFFAOYSA-N
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Description

N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution with Morpholine Groups: The triazine ring is then substituted with morpholine groups through nucleophilic substitution reactions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction using a suitable cyanating agent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield triazine N-oxides.

    Reduction: May produce triazine amines.

    Substitution: Can result in various substituted triazine derivatives.

Scientific Research Applications

N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

    Inducing Cellular Responses: Such as apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Similar structure but with piperidine groups instead of morpholine.

    N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(THIOMORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE: Contains thiomorpholine groups.

Uniqueness

N-CYANO-N-(2-METHYLPROPYL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific substitution pattern and the presence of morpholine groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H25N7O2

Molecular Weight

347.42 g/mol

IUPAC Name

(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-(2-methylpropyl)cyanamide

InChI

InChI=1S/C16H25N7O2/c1-13(2)11-23(12-17)16-19-14(21-3-7-24-8-4-21)18-15(20-16)22-5-9-25-10-6-22/h13H,3-11H2,1-2H3

InChI Key

JVBPVCGQWPGBNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C#N)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

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